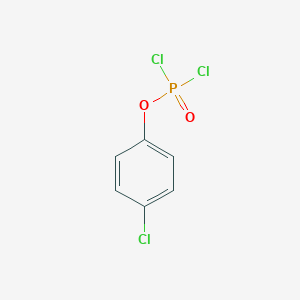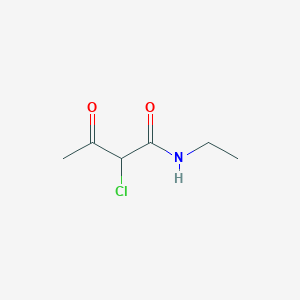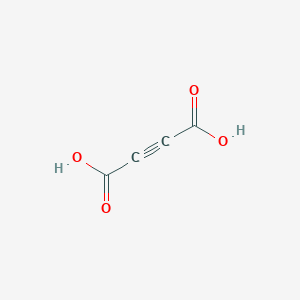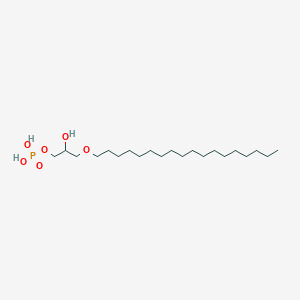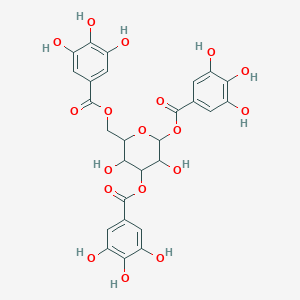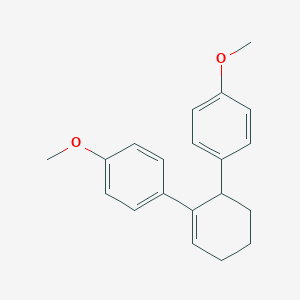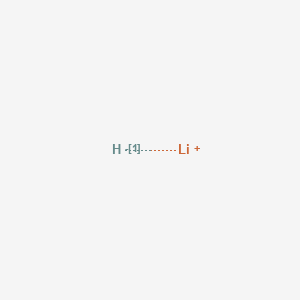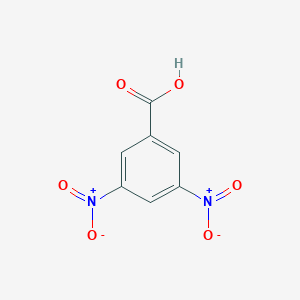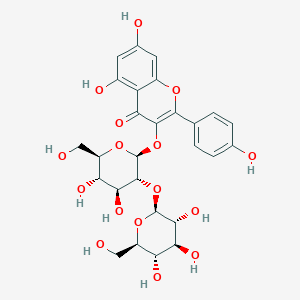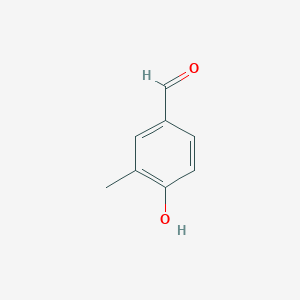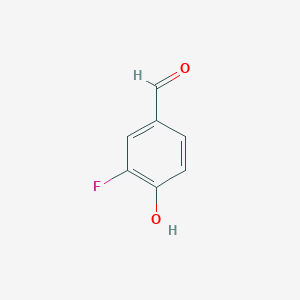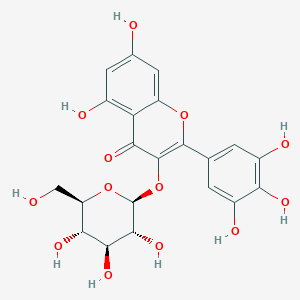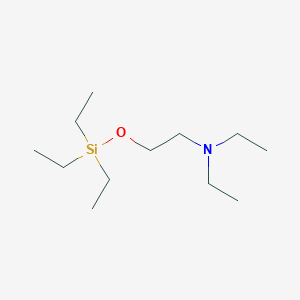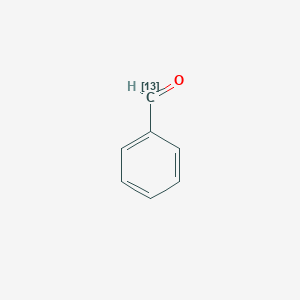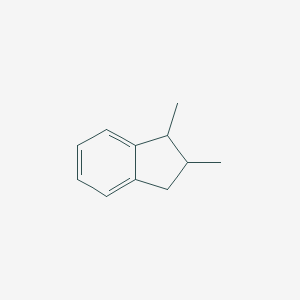
1,2-Dimethylindan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethylindan is a chemical compound that belongs to the family of indan derivatives. It is a bicyclic organic compound that has a molecular formula of C12H14. The compound has been synthesized using various methods, and it has shown promising results in scientific research applications.
作用機序
The mechanism of action of 1,2-Dimethylindan is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of reactive oxygen species (ROS) and by reducing oxidative stress. It has also been suggested that the compound may act by modulating the activity of various signaling pathways in the body.
生化学的および生理学的効果
1,2-Dimethylindan has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to protect neurons from oxidative stress and to improve cognitive function. Additionally, the compound has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 1,2-Dimethylindan in lab experiments is its low toxicity. The compound is relatively safe to use and has a low risk of adverse effects. Additionally, the compound has been found to be stable under various conditions, making it easy to handle and store. However, one of the limitations of using 1,2-Dimethylindan in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.
将来の方向性
There are several future directions for the study of 1,2-Dimethylindan. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its potential side effects.
Conclusion:
In conclusion, 1,2-Dimethylindan is a promising compound that has shown potential applications in scientific research. The compound has been synthesized using various methods and has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. Although the compound has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the compound's mechanism of action and to identify its potential applications in the treatment of various diseases.
合成法
Several methods have been used to synthesize 1,2-Dimethylindan. One of the most common methods is the Friedel-Crafts reaction. In this method, a mixture of indene and methyl chloride is reacted with aluminum chloride as a catalyst. The reaction yields 1,2-Dimethylindan as a product. Another method involves the reaction of 2-methyl-1-indanone with methylmagnesium bromide in the presence of a copper catalyst. The reaction yields 1,2-Dimethylindan as a product.
科学的研究の応用
1,2-Dimethylindan has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. It has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
CAS番号 |
17057-82-8 |
|---|---|
製品名 |
1,2-Dimethylindan |
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3 |
InChIキー |
DIUGYPAVPJILFZ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2C1C |
正規SMILES |
CC1CC2=CC=CC=C2C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



